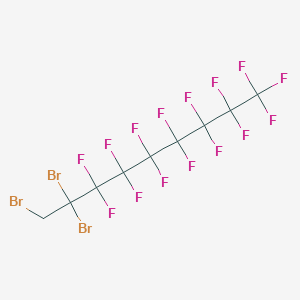

1,2,2-Tribrom-1H,1H-perfluorooctan

Übersicht

Beschreibung

1,2,2-Tribromo-1H,1H-perfluorooctane is a useful research compound. Its molecular formula is C8H2Br3F13 and its molecular weight is 584.79 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,2,2-Tribromo-1H,1H-perfluorooctane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,2-Tribromo-1H,1H-perfluorooctane including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Pyrrolomycine, eine Klasse polyhalogenierter pyrrolischer Verbindungen, zu denen auch 8,8,9-Tribrom-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluorononan gehört, sind bekannt für ihre starke antibakterielle Aktivität, insbesondere gegen grampositive und in einigen Fällen auch gegen gramnegative Krankheitserreger .

Antibiofilm-Mittel

Diese Verbindungen zeigen auch die Fähigkeit, Biofilme anzugreifen, bei denen es sich um schützende Strukturen handelt, die von Bakterien gebildet werden und sie resistenter gegen Antibiotika machen können .

Biologische Aktivität

1,2,2-Tribromo-1H,1H-perfluorooctane (CAS No. 59665-25-7) is a perfluorinated compound that has garnered attention due to its potential biological activity and environmental implications. This compound is categorized as a persistent organic pollutant (POP) and is part of a larger group of per- and polyfluoroalkyl substances (PFAS), which are known for their resistance to degradation in the environment.

- Molecular Formula : C8H2Br3F13

- Molecular Weight : 584.79 g/mol

- IUPAC Name : 7,7,8-Tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane

Biological Activity Overview

The biological activity of 1,2,2-Tribromo-1H,1H-perfluorooctane primarily relates to its potential toxicological effects on human health and the environment. Research indicates that compounds like this can disrupt endocrine functions and may be associated with various health issues.

Toxicological Effects

- Endocrine Disruption : Studies have shown that PFAS can interfere with hormone systems in both humans and wildlife. This disruption can lead to reproductive issues and developmental abnormalities in offspring .

- Bioaccumulation : The compound exhibits bioaccumulative properties in aquatic organisms. For instance, fish can absorb these substances from contaminated water at concentrations significantly higher than those present in the environment .

- Neurotoxicity : Exposure to PFAS has been linked to neurodevelopmental effects in children. Evidence suggests that even low-level exposure during critical developmental windows can lead to long-lasting cognitive deficits .

Case Studies

Several studies have investigated the biological effects of similar compounds within the PFAS family:

- Study on Fish Populations : A study conducted on fish species exposed to PFAS showed significant alterations in reproductive success and hormone levels. The findings indicated that exposure to brominated compounds led to decreased fertility rates and abnormal development in embryos .

- Human Health Impact Assessment : Research analyzing populations near manufacturing sites for PFAS revealed higher incidences of thyroid disease and certain cancers among residents compared to control populations .

Environmental Persistence

1,2,2-Tribromo-1H,1H-perfluorooctane is characterized by its persistence in the environment due to its chemical structure. It does not readily degrade and can remain in soil and water systems for extended periods. This persistence raises concerns regarding long-term exposure risks for both wildlife and humans.

Data Table: Comparative Analysis of PFAS Compounds

| Compound Name | CAS Number | Molecular Weight (g/mol) | Toxicological Effects |

|---|---|---|---|

| 1,2,2-Tribromo-1H,1H-perfluorooctane | 59665-25-7 | 584.79 | Endocrine disruption; neurotoxicity |

| Perfluorooctanoic acid (PFOA) | 335-67-1 | 414.07 | Liver damage; immune system effects |

| Perfluorooctanesulfonic acid (PFOS) | 1763-23-1 | 500.13 | Developmental toxicity; carcinogenic potential |

Eigenschaften

IUPAC Name |

7,7,8-tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Br3F13/c9-1-2(10,11)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)24/h1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKURPQGPBHMFLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(Br)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Br3F13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10631440 | |

| Record name | 7,7,8-Tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59665-25-7 | |

| Record name | 7,7,8-Tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.